molecular formula C9H6ClF3O2 B6329905 ethyl 3-chloro-2,4,5-trifluorobenzoate CAS No. 351354-33-1

ethyl 3-chloro-2,4,5-trifluorobenzoate

Cat. No.: B6329905
CAS No.: 351354-33-1
M. Wt: 238.59 g/mol
InChI Key: UPMFDOIEEUTSQC-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2,4,5-trifluorobenzoate is an organic compound with the molecular formula C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol . This compound is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms, and the carboxylic acid group is esterified with ethanol. It is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2,4,5-trifluorobenzoate can be synthesized through the esterification of 3-chloro-2,4,5-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2,4,5-trifluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-2,4,5-trifluorobenzoic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with different functional groups.

    Hydrolysis: 3-chloro-2,4,5-trifluorobenzoic acid and ethanol.

    Reduction: 3-chloro-2,4,5-trifluorobenzyl alcohol.

Scientific Research Applications

Ethyl 3-chloro-2,4,5-trifluorobenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and medicinal compounds.

    Material Science: As a precursor for the synthesis of fluorinated polymers and materials with unique properties.

    Agricultural Chemistry: In the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2,4,5-trifluorobenzoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Ethyl 3-chloro-2,4,5-trifluorobenzoate can be compared with other similar compounds such as:

  • Ethyl 3-chloro-4-fluorobenzoate
  • Ethyl 3-chloro-2,4-difluorobenzoate
  • Ethyl 3-chloro-2,5-difluorobenzoate

These compounds share similar structural features but differ in the number and position of fluorine atoms on the benzene ring. The presence of multiple fluorine atoms in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 3-chloro-2,4,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-2-15-9(14)4-3-5(11)8(13)6(10)7(4)12/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMFDOIEEUTSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-2,4,5-trifluorobenzoic acid (Example 20, 4.90 g, 23.3 mmol) in dichloromethane (50 mL) is added oxalyl chloride (5.1 mL, 58.2 mmol) and N,N-dimethylformamide (1 drop). After 45 minutes, the reaction mixture is concentrated under vacuum. The resulting residue is dissolved in dichloromethane (50 mL) and treated with ethanol (10 mL, 172 mmol). After 30 minutes, the reaction mixture is diluted with dichloromethane and washed with saturated NaHCO3, water, and brine. The organic layer is dried over MgSO4, filtered, and the filtrate is concentrated to afford the title compound (5.59 g). 1H NMR (CDCl3): δ 7.76–7.68 (m, 1H), 4.40 (q, 2H), 1.39 (t, 3H).
Quantity
4.9 g
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reactant
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5.1 mL
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reactant
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50 mL
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solvent
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0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

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